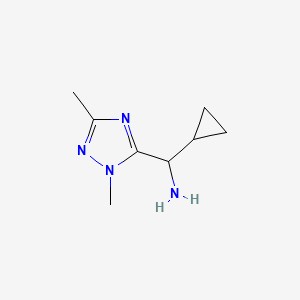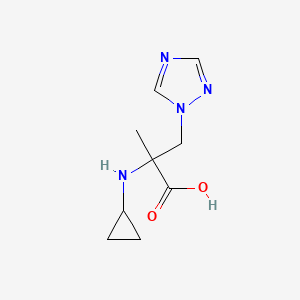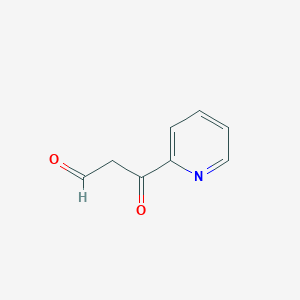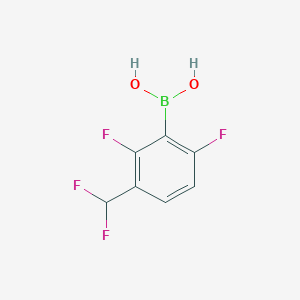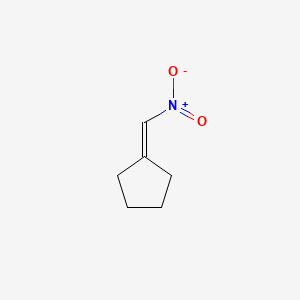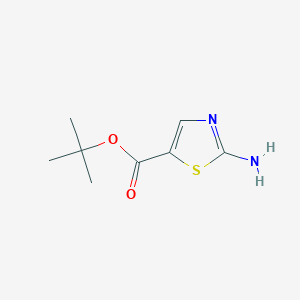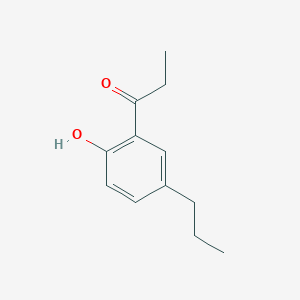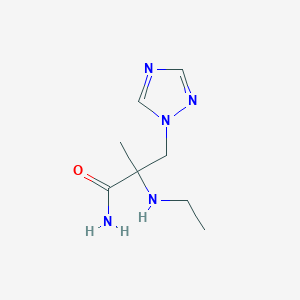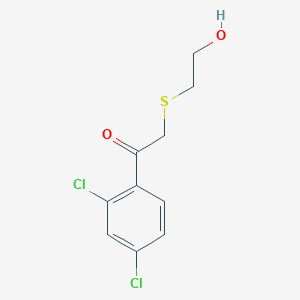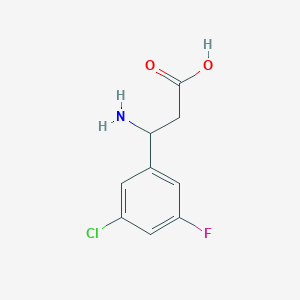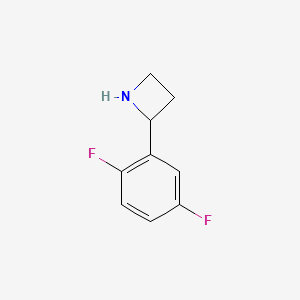![molecular formula C14H11ClO2 B13632839 2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13632839.png)
2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound features a biphenyl core with a chloro substituent at the 2’ position, a methoxy group at the 6’ position, and an aldehyde group at the 2 position. Biphenyl derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
For example, the synthesis can be carried out by reacting 2-chloro-6-methoxyphenylboronic acid with 2-bromobenzaldehyde under Suzuki-Miyaura coupling conditions. The reaction is typically performed in a solvent such as toluene or ethanol, with a palladium catalyst like Pd(PPh3)4 and a base such as potassium carbonate. The reaction mixture is heated to reflux for several hours to yield the desired product.
Industrial Production Methods
Industrial production of 2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) in ethanol for nucleophilic substitution.
Major Products
Oxidation: 2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-methanol.
Substitution: 2’-Amino-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde.
Scientific Research Applications
2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde: Lacks the methoxy group at the 6’ position.
6’-Methoxy-[1,1’-biphenyl]-2-carbaldehyde: Lacks the chloro substituent at the 2’ position.
2’-Chloro-6’-methoxy-[1,1’-biphenyl]: Lacks the aldehyde group at the 2 position.
Uniqueness
2’-Chloro-6’-methoxy-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of all three functional groups (chloro, methoxy, and aldehyde) on the biphenyl core
Properties
Molecular Formula |
C14H11ClO2 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-8-4-7-12(15)14(13)11-6-3-2-5-10(11)9-16/h2-9H,1H3 |
InChI Key |
QETBKYFCPUKUFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


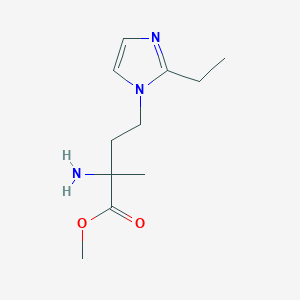
![tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate](/img/structure/B13632770.png)
